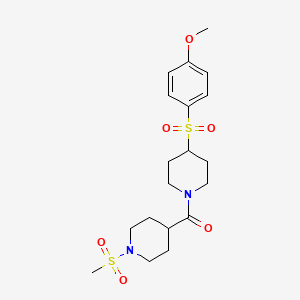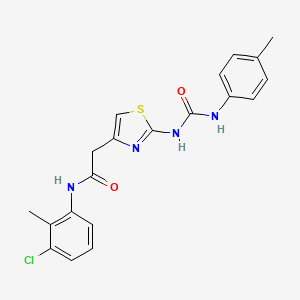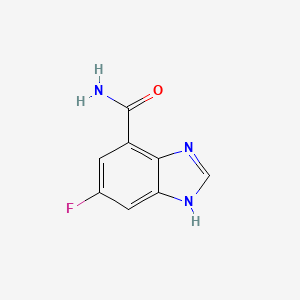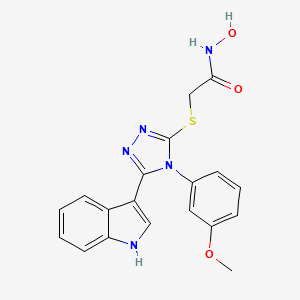
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains two piperidine rings, which are six-membered rings with one nitrogen atom. Piperidine is a common structure in many pharmaceutical compounds due to its ability to bind to various biological targets. The compound also contains two sulfonyl groups attached to the piperidine rings, which can increase the compound’s solubility in water and may enhance its ability to interact with biological targets .
Molecular Structure Analysis
The compound’s molecular structure includes two piperidine rings, two sulfonyl groups, and a methoxy group. These functional groups can influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including substitutions and additions. The sulfonyl groups in the compound can act as leaving groups in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl groups could enhance the compound’s solubility in water .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally related to (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have shown potential in antimicrobial applications. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for similar compounds in treating infections (Mallesha & Mohana, 2014).
Crystal Structure Analysis
The compound’s crystal structure has been studied, contributing to the understanding of its molecular geometry and potential interactions. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a similar compound, was analyzed, providing insights into its monoclinic crystal class and space group, which could be relevant for similar compounds (Girish et al., 2008).
Neuroprotective Activities
Some structurally related compounds have been explored for their neuroprotective activities. Aryloxyethylamine derivatives, including those with methoxyphenyl and methanone groups, showed potential neuroprotective effects against glutamate-induced cell death, suggesting a similar possibility for the compound (Zhong et al., 2020).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a significant area of research. For example, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, a structurally related compound, was synthesized and characterized, providing a framework that could be applicable to the synthesis and analysis of the compound (Naveen et al., 2015).
Biological Activities
Compounds with similar structures have been studied for various biological activities, including herbicidal and insecticidal properties. For instance, N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group exhibited favorable herbicidal and insecticidal activities, indicating potential uses for similar compounds in agricultural settings (Wang et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-9-11-20(12-10-18)19(22)15-7-13-21(14-8-15)28(2,23)24/h3-6,15,18H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMIULQRFZZCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B2802555.png)
![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2802557.png)
![N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2802558.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2802560.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)



![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)

